molecular formula C20H20Cl2N2OS B11091586 1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(4-ethylphenyl)amino]ethanone

1-(2,4-dichlorophenyl)-2-[5,6-dihydro-4H-1,3-thiazin-2-yl(4-ethylphenyl)amino]ethanone

Cat. No.: B11091586
M. Wt: 407.4 g/mol
InChI Key: LTMMMWAZQTYWCD-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-2-(5,6-dihydro-4H-1,3-thiazin-2-yl-4-ethylanilino)-1-ethanone is a complex organic compound that features a dichlorophenyl group, a thiazine ring, and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-2-(5,6-dihydro-4H-1,3-thiazin-2-yl-4-ethylanilino)-1-ethanone typically involves multiple steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dichlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the dichlorophenyl group is introduced.

    Formation of the Ethanone Moiety: The ethanone group can be introduced via a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-2-(5,6-dihydro-4H-1,3-thiazin-2-yl-4-ethylanilino)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The dichlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-2-(5,6-dihydro-4H-1,3-thiazin-2-yl-4-ethylanilino)-1-ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-2-(5,6-dihydro-4H-1,3-thiazin-2-yl-4-ethylanilino)-1-ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

    1-(2,4-Dichlorophenyl)-2-(4-ethylanilino)-1-ethanone: Lacks the thiazine ring.

    1-(2,4-Dichlorophenyl)-2-(5,6-dihydro-4H-1,3-thiazin-2-yl)-1-ethanone: Lacks the ethylanilino group.

Uniqueness: 1-(2,4-Dichlorophenyl)-2-(5,6-dihydro-4H-1,3-thiazin-2-yl-4-ethylanilino)-1-ethanone is unique due to the combination of the dichlorophenyl group, thiazine ring, and ethylanilino moiety, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20Cl2N2OS

Molecular Weight

407.4 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-4-ethylanilino]ethanone

InChI

InChI=1S/C20H20Cl2N2OS/c1-2-14-4-7-16(8-5-14)24(20-23-10-3-11-26-20)13-19(25)17-9-6-15(21)12-18(17)22/h4-9,12H,2-3,10-11,13H2,1H3

InChI Key

LTMMMWAZQTYWCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=NCCCS3

Origin of Product

United States

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